8-[(2-CHLOROPHENYL)METHYL]-3-(3,4-DIMETHYLPHENYL)-1,4,8-TRIAZASPIRO[4.5]DEC-3-EN-2-ONE
CAS No.: 1215454-71-9
Cat. No.: VC7668654
Molecular Formula: C22H24ClN3O
Molecular Weight: 381.9
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1215454-71-9 |
|---|---|
| Molecular Formula | C22H24ClN3O |
| Molecular Weight | 381.9 |
| IUPAC Name | 8-[(2-chlorophenyl)methyl]-3-(3,4-dimethylphenyl)-1,4,8-triazaspiro[4.5]dec-3-en-2-one |
| Standard InChI | InChI=1S/C22H24ClN3O/c1-15-7-8-17(13-16(15)2)20-21(27)25-22(24-20)9-11-26(12-10-22)14-18-5-3-4-6-19(18)23/h3-8,13H,9-12,14H2,1-2H3,(H,25,27) |
| Standard InChI Key | VHTQTOSEODDWKG-UHFFFAOYSA-N |
| SMILES | CC1=C(C=C(C=C1)C2=NC3(CCN(CC3)CC4=CC=CC=C4Cl)NC2=O)C |
Introduction
8-[(2-Chlorophenyl)methyl]-3-(3,4-Dimethylphenyl)-1,4,8-triazaspiro[4.5]dec-3-en-2-one is a complex organic compound belonging to the class of triazole derivatives. It features a unique spirocyclic structure that incorporates nitrogen atoms into its framework, which is significant for its biological activity. The presence of halogen substituents and aromatic groups enhances its potential as a pharmacologically active agent.
Synthesis Methods
The synthesis of 8-[(2-Chlorophenyl)methyl]-3-(3,4-Dimethylphenyl)-1,4,8-triazaspiro[4.5]dec-3-en-2-one typically involves multi-step organic reactions. These may include:
-
Nucleophilic Substitution: Using polar aprotic solvents to facilitate the reaction.
-
Cyclization Reactions: Forming the spirocyclic structure through intramolecular reactions.
-
Coupling Reactions: Combining the chlorophenyl and dimethylphenyl groups with the triazole core.
| Step | Reaction Type | Conditions |
|---|---|---|
| 1 | Nucleophilic Substitution | Polar aprotic solvent, elevated temperature |
| 2 | Cyclization | Acidic conditions, reflux |
| 3 | Coupling | Palladium catalyst, inert atmosphere |
Potential Applications
This compound, due to its complex structure and potential biological activity, may have applications in:
-
Pharmaceuticals: As a lead compound for drug development, targeting specific biological pathways.
-
Biological Assays: Used in research to study interactions with proteins or enzymes.
-
Material Science: Incorporation into polymers or materials for unique properties.
Research Findings and Mechanism of Action
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume